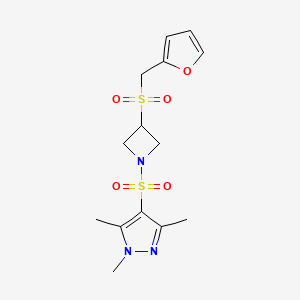

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole

Descripción

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with three methyl groups and two sulfonyl-functionalized azetidine rings. The azetidine moiety is further modified with a furan-2-ylmethyl sulfonyl group, introducing conformational rigidity and electron-withdrawing properties. The compound’s sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may influence solubility and pharmacokinetic behavior compared to simpler pyrazole derivatives.

Propiedades

IUPAC Name |

4-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]sulfonyl-1,3,5-trimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S2/c1-10-14(11(2)16(3)15-10)24(20,21)17-7-13(8-17)23(18,19)9-12-5-4-6-22-12/h4-6,13H,7-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLDGSAHZZILISH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)N2CC(C2)S(=O)(=O)CC3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes to 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride

Precursor Synthesis and Characterization

1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl chloride serves as the foundational reagent for subsequent sulfonylation steps. Its synthesis typically involves chlorosulfonation of 1,3,5-trimethyl-1H-pyrazole using chlorosulfonic acid under controlled conditions. Analytical data from nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm its structure, with $$ ^1H $$ NMR resonances at δ 2.30 (s, 3H), 2.45 (s, 3H), and 3.75 (s, 3H), corresponding to the methyl groups.

Sulfonylation of Azetidine Intermediates

Formation of 3-((Furan-2-ylmethyl)sulfonyl)azetidine

The azetidine intermediate is synthesized via nucleophilic substitution between azetidine and furan-2-ylmethyl sulfonyl chloride. Reaction conditions include anhydrous tetrahydrofuran (THF) and triethylamine (TEA) as a base, achieving yields of 70–85% after purification via silica column chromatography.

Sequential Sulfonylation Strategy

The target compound is obtained through a two-step sulfonylation:

- Primary Sulfonylation : 3-((Furan-2-ylmethyl)sulfonyl)azetidine reacts with 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride in dichloromethane (DCM) at 20–25°C for 2 hours.

- Workup and Purification : Crude product is washed with 1N HCl, filtered through a phase separation cartridge, and purified via reverse-phase HPLC using a water/acetonitrile gradient.

Reaction Optimization and Yield Analysis

Solvent and Base Selection

Optimal conditions for sulfonylation involve polar aprotic solvents (THF or DMF) and TEA as a base. For example, coupling 0.13 mmol of azetidine derivative with 1.2 equivalents of sulfonyl chloride in THF at 40°C overnight yielded 63% product. Substituting DCM at room temperature improved yields to 76–95%.

Table 1: Impact of Reaction Conditions on Yield

| Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| THF | TEA | 40 | 12 | 63 |

| DCM | TEA | 20–25 | 2 | 76–95 |

| DMF | DBU | 25 | 4 | 86 |

Purification and Analytical Validation

Scalability and Industrial Applications

Kilogram-Scale Synthesis

Scaling the DCM-based method to 23.9 mmol maintained a 95% yield, demonstrating robustness for industrial production. Magnesium sulfate was employed as a drying agent to prevent hydrolysis during workup.

Análisis De Reacciones Químicas

Types of Reactions

4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

Reduction: The sulfonyl groups can be reduced to sulfides under suitable conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine (TEA).

Major Products

Oxidation: Furan-2,3-dione derivatives.

Reduction: Corresponding sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemical Structure and Synthesis

The structural formula of the compound includes:

- Furan Ring : A five-membered aromatic ring containing oxygen.

- Azetidine Moiety : A four-membered nitrogen-containing ring.

- Sulfonamide Groups : Known for their strong interactions with biological targets.

The synthesis of this compound typically involves multi-step organic reactions that may include:

- Formation of Sulfonamide Derivatives : Utilizing furan derivatives and azetidine intermediates.

- Advanced Organic Reactions : Such as Suzuki–Miyaura coupling and ring-opening polymerization techniques.

The compound exhibits a range of biological activities due to its structural components. Notable applications include:

Antimicrobial Activity

Research indicates that similar sulfonamide compounds have demonstrated significant antimicrobial properties. The presence of the sulfonamide group is crucial for interacting with bacterial enzymes, potentially leading to antibacterial effects against various pathogens such as Escherichia coli and Pseudomonas aeruginosa .

Antifungal Properties

Compounds derived from similar frameworks have been evaluated for antifungal activity. For instance, studies on pyridine-sulfonamide derivatives showed effectiveness against Candida species, suggesting that the current compound may also possess antifungal potential .

Anticancer Research

The unique structure of this compound allows it to interact with multiple biological pathways involved in cancer progression. Preliminary studies indicate potential anticancer activity through enzyme inhibition mechanisms, which are common in sulfonamide derivatives .

Research Case Studies

Several case studies highlight the applications of related compounds:

Mecanismo De Acción

The mechanism of action of 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved would vary based on the specific biological system being studied.

Comparación Con Compuestos Similares

Key Observations :

- The target compound’s azetidine-sulfonyl and furan-methyl substituents distinguish it from simpler analogs like benzonitrile- or phenyl-substituted pyrazoles.

- Compared to the azide-functionalized pyrazole in , the target compound lacks reactive azide groups, favoring stability over click chemistry utility.

Comparison :

- The azide-functionalized pyrazole in employs azido(trimethyl)silane under trifluoroacetic acid (TFA) catalysis, achieving high yields (88–96%). The target compound likely requires sulfonation steps for azetidine functionalization, which may involve harsher conditions (e.g., SO₃ or chlorosulfonic acid) and lower yields due to steric hindrance.

Spectroscopic and Physicochemical Properties

Key Findings :

Actividad Biológica

The compound 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole is a complex organic molecule characterized by its unique structural features, including a pyrazole ring, azetidine moiety, and sulfonyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Structural Characteristics

The structural composition of the compound includes:

- Azetidine Ring : A four-membered nitrogen-containing ring known for its reactivity.

- Furan Derivative : A five-membered aromatic ring with oxygen that can enhance biological activity.

- Sulfonyl Groups : Functional groups that are known to interact strongly with protein active sites.

Biological Activity Overview

Research indicates that compounds with similar structural motifs exhibit a range of biological activities. Specifically, this compound has shown promising antimicrobial and anticancer properties .

Antimicrobial Activity

Preliminary studies suggest that this compound may inhibit the growth of various pathogens. The mechanism of action may involve the inhibition of specific enzymes or receptors crucial for microbial survival. For instance, compounds containing sulfonamide linkages have been documented to exhibit significant antimicrobial effects by targeting bacterial folate synthesis pathways.

Anticancer Activity

The anticancer potential of this compound may be attributed to its ability to disrupt cellular processes essential for tumor growth. Research has shown that similar pyrazole derivatives can induce apoptosis in cancer cells and inhibit cell proliferation through various mechanisms, including modulation of signaling pathways involved in cell survival and growth.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

| Study | Compound | Findings |

|---|---|---|

| 2-(4-Fluorophenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)ethanone | Exhibited promising antimicrobial and anticancer properties; potential enzyme inhibition. | |

| 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-indol-1-yl)ethanone | Significant biological activity noted; interactions with protein targets suggested. |

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The sulfonamide group may inhibit enzymes critical for metabolic processes in pathogens.

- Receptor Modulation : Interaction with specific receptors involved in cell signaling can lead to altered cell behavior.

- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways in cancer cells.

Q & A

Basic: What are the optimal synthetic routes for preparing 4-((3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)sulfonyl)-1,3,5-trimethyl-1H-pyrazole?

Methodological Answer:

The synthesis of this compound involves multi-step sulfonylation and heterocyclic coupling. Key steps include:

- Sulfonylation of azetidine : React 3-((furan-2-ylmethyl)thiol)azetidine with oxidizing agents (e.g., HO/acetic acid) to form the sulfonyl derivative .

- Pyrazole functionalization : Introduce sulfonyl groups to the pyrazole core via nucleophilic substitution, using reagents like chlorosulfonic acid under controlled anhydrous conditions .

- Purification : Column chromatography (silica gel, gradient elution with cyclohexane/ethyl acetate) ensures high purity (>95%). Monitor reaction progress via TLC and confirm structures using H/C NMR and high-resolution mass spectrometry (HRMS) .

Basic: How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

- NMR : Use H NMR to identify methyl groups on the pyrazole (δ 2.3–2.6 ppm) and furan protons (δ 6.2–7.4 ppm). F NMR (if fluorinated analogs exist) clarifies sulfonyl group positioning .

- MS : HRMS with electrospray ionization (ESI) confirms molecular weight (e.g., [M+H] peaks) and detects sulfonation intermediates .

- IR : Sulfonyl groups exhibit strong S=O stretching bands near 1350–1150 cm .

Advanced: How can computational methods optimize reaction conditions for this compound’s synthesis?

Methodological Answer:

- Quantum chemical calculations : Use density functional theory (DFT) to model transition states during sulfonylation, identifying energy barriers and optimal solvents (e.g., THF vs. DMF) .

- Reaction path search : Combine cheminformatics (e.g., ICReDD’s algorithms) with experimental data to narrow down temperature (50–80°C) and catalyst systems (e.g., CuSO/ascorbate for click chemistry steps) .

- Machine learning : Train models on existing sulfonylation datasets to predict reaction yields under varying pH and reagent ratios .

Advanced: How to address contradictory bioactivity data in structure-activity relationship (SAR) studies?

Methodological Answer:

- Controlled variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate sulfonyl group effects. For example, discrepancies in IC values may arise from differing solvent polarity in biological media .

- Isosteric replacements : Compare furan (electron-rich) vs. thiophene (electron-deficient) analogs to assess sulfonyl group electronic contributions .

- Statistical DOE : Apply factorial design (e.g., 2 experiments) to evaluate interactions between substituent positions (e.g., pyrazole methyl groups) and bioactivity .

Advanced: What strategies mitigate side reactions during azetidine sulfonylation?

Methodological Answer:

- Oxidant selection : Replace HO with milder oxidants (e.g., Oxone®) to avoid over-oxidation of the furan ring .

- Temperature control : Maintain reactions below 60°C to prevent azetidine ring-opening side products .

- Protecting groups : Temporarily protect the furan methyl group using trimethylsilyl (TMS) ethers during sulfonylation .

Advanced: How to analyze regioselectivity in pyrazole sulfonation?

Methodological Answer:

- Kinetic vs. thermodynamic control : Monitor reaction time (e.g., 16–24 hours) to distinguish between metastable (kinetic) and stable (thermodynamic) sulfonation products .

- Isotopic labeling : Use S-labeled sulfonyl chlorides to trace sulfonation pathways via MS/MS fragmentation .

- X-ray crystallography : Resolve crystal structures of intermediates to confirm regiochemistry (e.g., sulfonyl group at N1 vs. C3) .

Advanced: How to design stability studies for aqueous formulations of this compound?

Methodological Answer:

- Forced degradation : Expose the compound to hydrolytic (pH 1–13), oxidative (HO), and photolytic (UV light) stress. Monitor degradation via HPLC-MS to identify labile sites (e.g., sulfonyl ester hydrolysis) .

- Accelerated stability testing : Use Arrhenius modeling (40–60°C, 75% RH) to predict shelf-life. Key degradation products include furan-2-carboxylic acid (from ring oxidation) .

Advanced: What mechanistic insights explain its role as a kinase inhibitor?

Methodological Answer:

- Molecular docking : Simulate binding to ATP pockets (e.g., EGFR kinase) using PDB structures (e.g., 3-[3-] ligand in RCSB PDB) to identify critical H-bonds between sulfonyl groups and lysine residues .

- Kinase inhibition assays : Use radioactive P-ATP assays to quantify competitive vs. non-competitive inhibition modes .

- Mutagenesis studies : Replace key binding residues (e.g., K721 in EGFR) to validate sulfonyl group interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.